Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
Overview
Description
Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a methanesulfonyl chloride functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride can be synthesized through the reaction of norbornane derivatives with methanesulfonyl chloride. One common method involves the chlorination of norbornane to form norbornyl chloride, followed by the reaction with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is achieved through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bicyclic ring can be achieved using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Ketones and Carboxylic Acids: Formed by oxidation of the bicyclic ring
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The bicyclic structure of the compound also influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride can be compared with other sulfonyl chlorides and norbornane derivatives:
Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Norbornyl Chloride: Lacks the sulfonyl chloride group, leading to different reactivity.
Methanesulfonyl Chloride: Simpler structure without the bicyclic ring, resulting in different applications and reactivity.
The unique combination of the bicyclic ring and the sulfonyl chloride group in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)6-8-3-1-7(5-8)2-4-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEFNUBIIXIEAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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